4-溴-1-甲氧基-2-(甲磺酰基)苯

描述

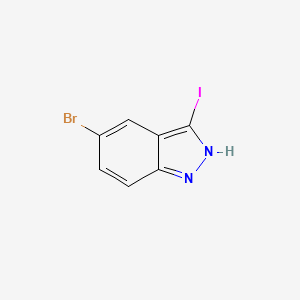

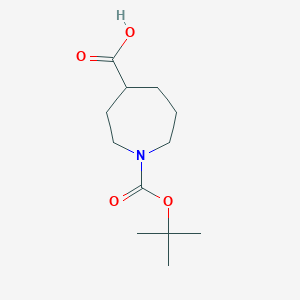

The compound "4-Bromo-1-methoxy-2-(methylsulfonyl)benzene" is a brominated aromatic compound with a methoxy and a methylsulfonyl substituent. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and crystal structures are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves multi-step reactions with moderate yields. For instance, the total synthesis of a complex brominated natural product was achieved in five steps with an overall yield of 34% . Another synthesis route for a benzofuran derivative with a bromophenyl group was not detailed but likely involves similar multi-step organic synthesis techniques . These methods may be applicable to the synthesis of "4-Bromo-1-methoxy-2-(methylsulfonyl)benzene" by adapting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the orientation of substituents and the overall geometry of the molecule. For example, in a related compound, the phenylsulfinyl substituent and the oxygen atom are located on opposite sides of the benzofuran fragment, with the phenyl ring almost perpendicular to this plane . Similarly, the crystal structure of a benzene derivative with a phenylsulfonyl group was determined by X-ray diffraction, revealing a triclinic structure with specific geometrical parameters . These findings suggest that "4-Bromo-1-methoxy-2-(methylsulfonyl)benzene" would also exhibit a well-defined geometry influenced by its substituents.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can vary depending on the nature of the substituents. For instance, the bromination and nitration reactions of 4-methoxybenzo[b]thiophen derivatives have been investigated, leading to substitution products . These reactions are indicative of the electrophilic aromatic substitution mechanism, which could also be relevant for "4-Bromo-1-methoxy-2-(methylsulfonyl)benzene" when considering further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π interactions play a significant role in the stability and crystal packing of these compounds . For example, C-H⋯O hydrogen bonds and Br⋯O halogen bonds were observed in the crystal structure of a related compound . These interactions are likely to be present in "4-Bromo-1-methoxy-2-(methylsulfonyl)benzene" as well, affecting its solubility, melting point, and other physical properties.

科学研究应用

药物杂质和合成工艺:一项关注奥美拉唑(一种用于治疗反酸等疾病的质子泵抑制剂)合成新方法的综述,展示了理解和控制药物化合物合成过程的重要性。它讨论了在制造过程中可能产生的各种杂质,强调了精确化学反应的必要性以及相关化合物在促进或减轻这些杂质中的潜在作用 (Saini、Majee、Chakraborthy 和 Salahuddin,2019)。

有机合成和工业应用:2-氟-4-溴联苯等化合物的实用合成是制造非甾体抗炎和镇痛材料的关键,展示了溴化化合物在化工行业中的关键作用。此类过程通常涉及交叉偶联反应,并强调了高效、经济的合成方法的必要性,这可能与 4-溴-1-甲氧基-2-(甲磺酰基)苯的合成和应用相关 (Qiu、Gu、Zhang 和 Xu,2009)。

化学物质对环境和健康的影响:对包括溴化阻燃剂在内的各种化学物质的环境和健康影响的研究,提供了对化学品使用的生态考虑的见解。此类研究可以为 4-溴-1-甲氧基-2-(甲磺酰基)苯等化学品的负责任开发和应用提供信息,强调了理解和减轻潜在不利影响的重要性 (Zuiderveen、Slootweg 和 de Boer,2020)。

先进材料和纳米制剂:探索用于治疗心血管疾病的药物递送系统和纳米制剂,展示了化合物在创建靶向治疗中的创新应用。此类研究可以激发 4-溴-1-甲氧基-2-(甲磺酰基)苯在开发具有特定生物医学应用的新型材料或制剂中的应用 (Geldenhuys、Khayat、Yun 和 Nayeem,2017)。

安全和危害

This compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to rinse cautiously with water for several minutes if in eyes, and to wash with plenty of soap and water if on skin .

作用机制

Mode of Action

It has been reported that it can undergo a coupling reaction with benzene sulfonamide in the presence of copper (i) iodide to form the corresponding n-aryl sulfonamide . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene are currently unknown . The compound’s potential to form N-aryl sulfonamides suggests it may be involved in pathways related to sulfonamide metabolism, but this is speculative and requires further investigation.

属性

IUPAC Name |

4-bromo-1-methoxy-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGUUWRHYPQTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625052 | |

| Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene | |

CAS RN |

90531-99-0 | |

| Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)